molecular formula C11H11N3 B028482 4-(2-Aminoanilino)pyridine CAS No. 65053-26-1

4-(2-Aminoanilino)pyridine

Cat. No. B028482
CAS RN: 65053-26-1
M. Wt: 185.22 g/mol
InChI Key: WDRQNOGGIOMQNA-UHFFFAOYSA-N
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Description

4-(2-Aminoanilino)pyridine, also known as N1-4-Pyridinyl-1,2-benzenediamine or NSC 155702, is an intermediate used in the preparation of various pharmaceutical agents such as timiperone, Cox-2 inhibitors, and adrenergic agents . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .


Synthesis Analysis

The synthesis of 4-(2-Aminoanilino)pyridine involves various methods. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 4-(2-Aminoanilino)pyridine is represented by the formula C11H11N3 . It is a compound with a pyridine ring, which is a six-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

4-(2-Aminoanilino)pyridine is used as an intermediate in the preparation of various pharmaceutical agents. It is involved in the synthesis of timiperone, a type of antipsychotic drug, as well as Cox-2 inhibitors and adrenergic agents .


Physical And Chemical Properties Analysis

4-(2-Aminoanilino)pyridine is a brown powder . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .

Scientific Research Applications

Anti-Inflammatory Applications

4-(2-Aminoanilino)pyridine derivatives have been studied for their potential anti-inflammatory effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This suggests that they could be developed into novel anti-inflammatory agents with enhanced activities and minimal toxicity.

Antiviral Research

Pyridine derivatives, including those with the 4-(2-Aminoanilino)pyridine structure, have been evaluated for their inhibitory properties against viruses like Herpes simplex virus type 1 (HSV-1) . The chemical diversity of these compounds allows for the potential development of new antiviral drugs.

Materials Science

In materials science, 4-substituted pyridine derivatives are used for the photogeneration of stable radical species under ambient conditions . This has implications for creating materials that can change color or exhibit other properties in response to light exposure.

Chemosensor Development

4-(2-Aminoanilino)pyridine has been utilized in the synthesis of chemosensors. These sensors can detect substances like formaldehyde through fluorescence enhancement and visible color changes . This application is significant for environmental monitoring and safety.

Synthesis of Pyrimidines

The compound plays a role in the synthesis of pyrimidines, which are crucial in pharmaceuticals and agrochemicals. Pyrimidines exhibit a range of pharmacological effects, including antibacterial, antifungal, and antituberculosis activities .

Enzymatic Reactions

Pyridine derivatives are engaged in numerous enzymatic oxidation-reduction processes. They are part of the prosthetic group in pyridine nucleotides, which are essential co-factors in biological redox reactions .

Drug Formulation

The pyridine scaffold is a key component in over 7000 existing drug molecules. Its presence in vitamins and drugs like atropine, which contains a saturated pyridine ring, highlights its importance in medicinal chemistry .

Inflammation and Immune Response

The inflammatory reaction, which is part of the body’s immune response, can be modulated by pyridine derivatives. They can potentially be used to control inflammation, aiding in the healing of wounds, infections, and tissue damage .

Safety And Hazards

4-(2-Aminoanilino)pyridine is considered hazardous. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQNOGGIOMQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303000
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoanilino)pyridine

CAS RN

65053-26-1
Record name 65053-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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